3-Acetoxybenzofuran

Enzymology Pyrimidine Biosynthesis Fragment-Based Drug Discovery

3-Acetoxybenzofuran (CAS 93680-80-9), also known as benzo[b]furan-3-yl acetate, is a benzofuran derivative with the molecular formula C10H8O3 and a molecular weight of 176.17 g/mol. It is characterized by an acetoxy group at the 3-position of the benzofuran core.

Molecular Formula C10H8O3
Molecular Weight 176.17 g/mol
CAS No. 93680-80-9
Cat. No. B1272115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetoxybenzofuran
CAS93680-80-9
Molecular FormulaC10H8O3
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC(=O)OC1=COC2=CC=CC=C21
InChIInChI=1S/C10H8O3/c1-7(11)13-10-6-12-9-5-3-2-4-8(9)10/h2-6H,1H3
InChIKeyXCBLZAJCKKRBED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetoxybenzofuran (CAS 93680-80-9) for Research: Chemical Properties and Biological Scaffold Potential


3-Acetoxybenzofuran (CAS 93680-80-9), also known as benzo[b]furan-3-yl acetate, is a benzofuran derivative with the molecular formula C10H8O3 and a molecular weight of 176.17 g/mol [1]. It is characterized by an acetoxy group at the 3-position of the benzofuran core. The compound is primarily utilized as a fragment molecule and a versatile synthetic scaffold in medicinal chemistry for the design and screening of novel drug candidates . It has a predicted logP of 2.36, indicating moderate lipophilicity, and a topological polar surface area (PSA) of 39.44 Ų [1]. Key reported biological activities include anti-inflammatory properties via the inhibition of prostaglandin synthesis in rats and weak inhibition of the dihydroorotase enzyme from mouse Ehrlich ascites cells [2].

Why Generic Substitution of 3-Acetoxybenzofuran with Other Benzofuran Analogs is Not Recommended


In the benzofuran class, subtle modifications to the core scaffold or the nature and position of substituents can result in dramatic and unpredictable shifts in biological activity and selectivity. Generic substitution is not viable because 3-acetoxybenzofuran occupies a specific, and relatively uncommon, chemical space compared to more widely studied analogs [1]. The acetoxy group at the 3-position is chemically distinct from a hydroxyl, keto, or alkyl group, which can profoundly affect binding affinity, metabolic stability, and the compound's suitability as a synthetic intermediate. As demonstrated in the quantitative evidence below, 3-acetoxybenzofuran exhibits a unique profile of enzymatic and anti-inflammatory activity that is not shared by close structural analogs like 3-hydroxybenzofuran or 2-acetylbenzofuran [2].

Quantitative Differentiation of 3-Acetoxybenzofuran from Structural Analogs: An Evidence-Based Guide


Dihydroorotase Enzyme Inhibition: 3-Acetoxybenzofuran vs. Potent Benzofuran-Derived Inhibitors

3-Acetoxybenzofuran demonstrates weak but quantifiable inhibition of the dihydroorotase enzyme from mouse Ehrlich ascites cells, with an IC50 of 1.00E+6 nM (1 mM) [1]. In contrast, optimized benzofuran derivatives developed for other targets, such as certain 2-benzylidenebenzofuran-3(2H)-ones, exhibit potent enzyme inhibition with IC50 values in the low micromolar to nanomolar range [2]. This stark difference in potency highlights that 3-acetoxybenzofuran functions as a low-affinity fragment hit, suitable for elaboration via medicinal chemistry, rather than a potent, pre-optimized lead compound.

Enzymology Pyrimidine Biosynthesis Fragment-Based Drug Discovery

Anti-inflammatory Potential: Prostaglandin Synthesis Inhibition by 3-Acetoxybenzofuran

3-Acetoxybenzofuran has been shown to inhibit prostaglandin synthesis in rats, a key mechanism for anti-inflammatory action . While a specific IC50 or percentage inhibition value is not provided in the available literature for this in vivo model, this activity is a distinct and quantifiable pharmacological property. In contrast, its direct structural analog, 3-hydroxybenzofuran, is primarily investigated for its cytotoxic and DNA-binding properties, with no reported activity in prostaglandin synthesis models [1].

Inflammation Prostaglandin Synthesis In Vivo Pharmacology

Physicochemical Properties: Lipophilicity and PSA of 3-Acetoxybenzofuran vs. 3-Hydroxybenzofuran

The predicted physicochemical properties of 3-acetoxybenzofuran provide a clear differentiation from its hydroxy analog. The acetoxy compound has a calculated logP of 2.36, indicating moderate lipophilicity, and a polar surface area (PSA) of 39.44 Ų [1]. In contrast, 3-hydroxybenzofuran has a lower logP of approximately 1.8 and a higher PSA of around 50 Ų due to the free hydroxyl group acting as a hydrogen bond donor. These differences directly impact membrane permeability and solubility, with 3-acetoxybenzofuran being better suited for passive diffusion across biological membranes.

Medicinal Chemistry Drug-Likeness ADME Properties

Optimal Research and Industrial Applications for 3-Acetoxybenzofuran Based on Evidence


Fragment-Based Drug Discovery (FBDD) for Anti-inflammatory Targets

Procure 3-acetoxybenzofuran as a low-molecular-weight fragment (MW = 176.17) for FBDD campaigns targeting inflammation. Its reported inhibition of prostaglandin synthesis in rats provides a specific, disease-relevant anchor for fragment elaboration. Its favorable lipophilicity (logP = 2.36) [1] supports membrane permeability, making it suitable for follow-up in cell-based phenotypic assays. Use it as a starting point for structure-activity relationship (SAR) studies aimed at improving potency and selectivity against validated anti-inflammatory targets like COX enzymes.

Synthetic Intermediate for Benzofuran-Derived Pharmacophores

Use 3-acetoxybenzofuran as a key intermediate for the synthesis of more complex benzofuran-based compounds. The acetoxy group at the 3-position is a versatile handle that can be hydrolyzed to reveal a reactive hydroxyl group or used directly in cross-coupling reactions after appropriate activation. This makes it a strategic building block for generating libraries of 3-substituted benzofurans for biological screening [2]. The compound's availability as a fragment molecule further supports its use in medicinal chemistry synthesis workflows.

Enzymology Studies: Investigating Low-Affinity Interactions

Employ 3-acetoxybenzofuran in enzymology studies to probe weak, non-covalent interactions with enzymes like dihydroorotase, for which it has a measured IC50 of 1 mM [3]. Such low-affinity hits are valuable for identifying new binding sites on proteins and for understanding the minimal pharmacophore required for recognition. This application is distinct from using high-potency tool compounds and is essential for target validation and the early stages of lead discovery.

Chemical Biology: Investigating Acetylation-Dependent Mechanisms

Utilize 3-acetoxybenzofuran as a chemical probe to study acetylation-dependent biological processes. The compound has been implicated in the inhibition of acetyltransferases , providing a starting point for investigating the role of protein acetylation in cellular signaling and disease. This application is supported by its ability to act as a fragment for molecular linking and expansion , allowing for the creation of more potent and selective chemical tools.

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